molecular formula C7H3BrFIO2 B13975478 3-Bromo-2-fluoro-5-iodobenzoic acid

3-Bromo-2-fluoro-5-iodobenzoic acid

Cat. No.: B13975478
M. Wt: 344.90 g/mol
InChI Key: MQOQPSMGEAEXQU-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Aromatic Systems in Chemical Research

Polyhalogenated aromatic compounds, which are organic molecules featuring multiple halogen atoms attached to an aromatic ring, are of significant interest in chemical research. nih.govmdpi.com These compounds are recognized as persistent organic pollutants and have been the subject of extensive environmental and toxicological study. nih.govmdpi.com From a synthetic perspective, the presence of multiple halogens with differing reactivity on an aromatic ring provides a powerful tool for chemists. This differential reactivity allows for selective, stepwise functionalization of the aromatic core through various cross-coupling reactions, enabling the construction of intricate and highly substituted molecular frameworks that would be challenging to access through other means. The distinct electronic and steric environment created by the halogen substituents can also be used to fine-tune the properties of the final molecule.

Strategic Importance of Benzoic Acid Scaffolds in Synthetic Chemistry

The benzoic acid scaffold is a fundamental building block in organic synthesis, prized for its ready availability, stability, and versatile reactivity. preprints.orgresearchgate.net The carboxylic acid group can be readily converted into a wide array of other functional groups, such as esters, amides, and acid chlorides, providing a gateway to a vast chemical space. annexechem.com Furthermore, the aromatic ring of benzoic acid can be functionalized to introduce additional substituents, allowing for the creation of a diverse library of derivatives. ijcrt.org In medicinal chemistry, the benzoic acid moiety is a common feature in many approved drugs, where it can act as a key binding element to biological targets or serve as a handle for modifying pharmacokinetic properties. preprints.orgresearchgate.netchemicalbook.com Its derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial and anticancer agents. ijcrt.orgchemicalbook.com

Overview of 3-Bromo-2-fluoro-5-iodobenzoic Acid as a Key Synthetic Intermediate

This compound is a polyhalogenated benzoic acid derivative that has emerged as a valuable intermediate in advanced organic synthesis. bldpharm.comfluorochem.co.uk Its structure is characterized by the presence of three different halogen atoms—bromine, fluorine, and iodine—at specific positions on the benzoic acid ring. This unique arrangement of halogens, each with its own distinct reactivity profile, makes it a highly versatile building block for the synthesis of complex organic molecules. The differential reactivity of the carbon-halogen bonds allows for selective functionalization through a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. sigmaaldrich.comlookchem.com This enables the sequential introduction of different substituents onto the aromatic ring in a controlled manner.

Scope and Objectives of Research on this compound

Given the synthetic potential of this compound, research efforts are primarily focused on its application as a key building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The primary objective is to leverage the distinct reactivity of the three halogen substituents to construct complex, highly functionalized aromatic systems that are otherwise difficult to synthesize. While detailed research findings on this specific molecule are not extensively documented in publicly available literature, its structural similarity to other well-studied polyhalogenated benzoic acids suggests its utility in the development of new pharmaceuticals and functional materials. The strategic placement of the halogens allows for regioselective transformations, a critical aspect in the synthesis of complex target molecules.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1992023-57-0 bldpharm.comfluorochem.co.uk
Molecular FormulaC7H3BrFIO2 bldpharm.comaobchem.com
Molecular Weight344.90 g/mol bldpharm.comaobchem.com
Purity98% fluorochem.co.uk
SMILES CodeO=C(O)C1=CC(I)=CC(Br)=C1F bldpharm.com

Table 2: Physicochemical Properties of Related Halogenated Benzoic Acids

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3-Bromo-5-iodobenzoic acid188815-32-9C7H4BrIO2326.91219-221
3-Bromo-6-fluoro-2-iodobenzoic acid2090523-93-4C7H3BrFIO2Not AvailableNot Available
3-Bromobenzoic acid585-76-2C7H5BrO2201.02155-157
2-Bromo-5-fluorobenzoic acid394-28-5C7H4BrFO2219.01154-156
3-Bromo-2-fluorobenzoic acid161957-56-8C7H4BrFO2219.01148-150
3-Bromo-2-chloro-5-iodobenzoic acid860695-49-4C7H3BrClIO2361.36Not Available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrFIO2

Molecular Weight

344.90 g/mol

IUPAC Name

3-bromo-2-fluoro-5-iodobenzoic acid

InChI

InChI=1S/C7H3BrFIO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)

InChI Key

MQOQPSMGEAEXQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Br)I

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 2 Fluoro 5 Iodobenzoic Acid and Analogues

Regioselective Halogenation Strategies

The synthesis of specifically substituted benzene (B151609) derivatives like 3-Bromo-2-fluoro-5-iodobenzoic acid heavily relies on the precise control of the position of incoming functional groups, a concept known as regioselectivity. The directing effects of substituents already present on the aromatic ring, in conjunction with carefully chosen reaction conditions, are paramount in achieving the desired isomer. The carboxyl group (-COOH) of benzoic acid is an electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta-position. youtube.com

Sequential Halogenation of Benzoic Acid Derivatives

The introduction of multiple different halogen atoms onto a benzoic acid core is typically achieved through a stepwise, or sequential, halogenation process. The order of these halogenation steps is critical and is dictated by the directing effects of the substituents at each stage of the synthesis.

The introduction of a bromine atom onto the benzoic acid ring can be achieved using various brominating agents. A common method involves the use of bromine in acetic acid, often with a catalyst such as iron(III) bromide (FeBr3) or a mixture of zinc dust and iodine. youtube.comjcsp.org.pk For instance, the bromination of benzoic acid in the presence of ferric bromide leads to the formation of m-bromobenzoic acid. youtube.com In the context of synthesizing substituted benzoic acids, bromination can also be carried out using reagents like N-bromosuccinimide (NBS) or dibromoisocyanuric acid in sulfuric acid. The choice of reagent and conditions can be tailored to the specific substrate and desired regioselectivity.

Introducing a fluorine atom onto an aromatic ring can be challenging. Electrophilic fluorination is a key strategy, employing reagents that deliver an electrophilic fluorine species to a nucleophilic carbon center on the aromatic ring. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane ditetrafluoroborate), N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS), are widely used due to their relative stability and safety. wikipedia.orgnih.gov The mechanism of electrophilic fluorination is complex and can proceed through either an SN2 or a single-electron transfer (SET) pathway. wikipedia.org Radical fluorination has also emerged as a powerful method for C-F bond formation. nih.govresearchgate.net

Iodination of aromatic compounds can be accomplished through several methods. Electrophilic iodination often utilizes reagents like N-iodosuccinimide (NIS) in the presence of a catalyst. organic-chemistry.org For electron-rich arenes, a mixture of potassium iodide (KI) and hydrogen peroxide in the presence of a strong acid can be an effective iodinating system. organic-chemistry.org Another powerful technique for regioselective iodination is Directed Ortho-Metalation (DoM). wikipedia.orgacs.orgorganic-chemistry.org This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.org This intermediate then reacts with an electrophilic iodine source to introduce the iodine atom at the specific ortho position. wikipedia.org Common DMGs include amides, methoxy (B1213986) groups, and carbamates. wikipedia.orgnih.gov

Control of Regioselectivity through Directing Groups and Reaction Conditions

The substituents on the benzene ring play a crucial role in directing the position of subsequent electrophilic substitution reactions. Electron-donating groups are typically ortho, para-directing, while electron-withdrawing groups are meta-directing. wikipedia.org For example, in the synthesis of this compound, the fluorine atom at the 2-position and the bromine atom at the 3-position would influence the position of the incoming iodine atom. The steric hindrance caused by existing bulky groups can also influence the regiochemical outcome of a reaction. reddit.com

Reaction conditions such as temperature, solvent, and the choice of catalyst are also critical in controlling regioselectivity. For instance, in palladium-catalyzed C-H activation/halogenation reactions, the choice of ligand and reaction conditions can selectively furnish ortho-halogenated products. nih.gov The use of an alkaline compound in the reaction of benzoic acids with a halogenating agent has been shown to impart high regioselectivity for the 2-halogenated product. google.com

Diazotization-Mediated Synthetic Routes

An alternative and highly versatile method for the synthesis of halogenated benzoic acids involves the diazotization of aromatic amines. organic-chemistry.orgnumberanalytics.com This process begins with the reaction of a primary aromatic amine with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl). organic-chemistry.orgmasterorganicchemistry.com This reaction forms a diazonium salt, which is a valuable intermediate. organic-chemistry.org

The diazonium group (-N2+) is an excellent leaving group and can be replaced by a variety of substituents through Sandmeyer-type reactions. organic-chemistry.org For example, treatment of a diazonium salt with copper(I) halides (CuCl, CuBr) or potassium iodide (KI) allows for the introduction of chlorine, bromine, or iodine, respectively. scirp.orgchemicalbook.com

For the synthesis of fluorinated benzoic acids, the Schiemann reaction is often employed. wikipedia.org In this reaction, the diazonium salt is treated with fluoroboric acid (HBF4) or other tetrafluoroborate (B81430) salts, leading to the formation of an aryl diazonium tetrafluoroborate. masterorganicchemistry.comwikipedia.org Gentle heating of this salt results in the substitution of the diazonium group with a fluorine atom. masterorganicchemistry.comwikipedia.org This method provides a reliable route to fluoroaromatic compounds. wikipedia.org

The diazotization route offers a powerful way to synthesize specific isomers of halogenated benzoic acids that might be difficult to obtain through direct halogenation due to unfavorable directing group effects. For instance, starting with a specifically substituted aminobenzoic acid allows for the precise placement of a halogen via its diazonium salt. scirp.orggoogle.com

Starting MaterialReagentsProduct
Benzoic acidBr2, FeBr3m-Bromobenzoic acid
2-Amino-6-fluorobenzonitrile1. N-Bromosuccinimide 2. Hydrolysis 3. Diazotization 4. Deamination3-Bromo-2-fluorobenzoic acid
4-Aminobenzoic acid ethyl ester1. Diazotization 2. HBF4 3. Hydrolysis4-Fluorobenzoic acid
5-Amino-2-bromobenzoic acid1. NaNO2, HCl 2. KI5-Bromo-2-iodobenzoic acid

Table 1: Examples of Synthetic Transformations for Halogenated Benzoic Acids

Conversion of Amino-Halogenated Benzoic Acid Precursors

A prevalent method for the synthesis of halogenated benzoic acids involves the transformation of amino-substituted precursors. This approach often leverages the diazotization of an amino group, followed by a substitution reaction. For instance, the synthesis of 2-bromo-5-iodobenzoic acid can be achieved starting from 5-amino-2-bromobenzoic acid. google.com The process involves the diazotization of the amino group using a nitrite salt in an acidic medium, followed by an iodination reaction. google.com

A general procedure for such transformations is the Sandmeyer reaction, which utilizes copper salts to facilitate the replacement of the diazonium group with a halide. wikipedia.orglscollege.ac.inbyjus.com While classic Sandmeyer reactions are effective for introducing chlorine and bromine, modifications are often necessary for iodination. wikipedia.orglscollege.ac.in

Sandmeyer-type Reactions for Halogen Introduction

The Sandmeyer reaction is a cornerstone in aromatic chemistry for converting aryl amines into aryl halides via diazonium salts. wikipedia.orglscollege.ac.inbyjus.com Discovered by Traugott Sandmeyer in 1884, this reaction typically employs copper(I) halides (CuCl or CuBr) as catalysts. wikipedia.orgyoutube.com The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgbyjus.com An electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. wikipedia.org The aryl radical then reacts with the halide to form the final product, regenerating the copper(I) catalyst.

While the traditional Sandmeyer reaction is highly effective for chlorination and bromination, direct iodination is often accomplished by using potassium iodide without a copper catalyst. youtube.com A laboratory-scale synthesis of 2-iodobenzoic acid from anthranilic acid illustrates this process, where the diazonium salt is formed and subsequently treated with potassium iodide solution. youtube.com Similarly, the synthesis of 5-bromo-2-iodobenzoic acid from 2-amino-5-bromobenzoic acid involves diazotization followed by reaction with potassium iodide. chemicalbook.com

Below is a table summarizing typical conditions for Sandmeyer and related reactions:

Reaction TypeReagentsTypical Conditions
ChlorinationCuCl, HClVaries
BrominationCuBr, HBrVaries
IodinationKIOften no copper catalyst needed youtube.com

Cross-Coupling Based Approaches

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex aromatic compounds, including polyhalogenated benzoic acids. wikipedia.org These methods offer high efficiency and functional group tolerance. mdpi.com

Suzuki-Miyaura Coupling for Aryl-Halide Introductions

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. mdpi.comnih.gov This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids and their derivatives. nih.gov The general catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. mdpi.com

The chemoselectivity of the Suzuki-Miyaura reaction is a key consideration in the synthesis of polyhalogenated compounds. Research has shown that the reactivity of aryl halides in palladium-catalyzed couplings often follows the order C-I > C-Br > C-Cl, allowing for selective functionalization. polyu.edu.hk For instance, a bromo-chloro-aryl triflate can be selectively coupled at the bromo position. polyu.edu.hk This selectivity is crucial for the stepwise introduction of different substituents onto an aromatic ring.

Other Palladium-Catalyzed Coupling Strategies

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed methods are employed for the synthesis of halogenated benzoic acids. These include the Heck reaction, which couples alkenes with aryl halides, and various C-H activation/halogenation strategies. mdpi.comrsc.org Palladium-catalyzed ortho-halogenation, for example, allows for the direct introduction of a halogen atom at a specific position directed by a functional group on the aromatic ring. rsc.org While less common for the direct synthesis of compounds like this compound, these methods contribute to the broader toolbox for creating highly substituted aromatic systems.

Optimization of Reaction Conditions and Yields

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the optimization of various parameters, including the catalyst system, ligands, base, and solvent.

Catalyst Systems and Ligand Effects

The choice of palladium precursor and, more importantly, the supporting ligand, plays a pivotal role in the outcome of a cross-coupling reaction. mdpi.com Ligands stabilize the palladium catalyst and modulate its reactivity and selectivity. researchgate.net Phosphine-based ligands are commonly used in Suzuki-Miyaura couplings. mdpi.com For instance, sterically demanding and electron-rich phosphine (B1218219) ligands can enhance the rate of oxidative addition and reductive elimination. mdpi.com

The development of multi-ligand catalyst systems has shown promise in broadening the substrate scope and increasing the efficiency of cross-coupling reactions. nih.gov By using a combination of ligands, a single catalytic system can effectively promote reactions that would otherwise require different, specialized catalysts. nih.gov The choice of palladium source, such as Pd(OAc)₂ or PdCl₂(CH₃CN)₂, can also significantly impact catalytic performance. mdpi.com

The following table provides examples of palladium catalysts and ligands used in cross-coupling reactions:

Catalyst/PrecursorLigandReaction Type
Pd(OAc)₂SelectPhosSuzuki-Miyaura Coupling polyu.edu.hk
PdCl₂(C₆H₅CN)₂BisNap-PhosAsymmetric Suzuki-Miyaura Coupling mdpi.com
Pd₂(dba)₃Phosphatrioxa-adamantane frameworkα-arylation of ketones researchgate.net
CataXCium A Pd G3Not specifiedSuzuki-Miyaura Coupling nih.gov

Solvent Selection and Temperature Control

The selection of an appropriate solvent and the strict control of temperature are crucial throughout the synthetic sequence, particularly during the carboxylation and iodination steps.

For the initial carboxylation of o-fluorobromobenzene via lithiation, ethereal solvents are commonly employed due to their ability to solvate the organolithium intermediate. Tetrahydrofuran (THF) is a frequent choice, along with others like diethyl ether, 2-methyltetrahydrofuran, or cyclopentyl methyl ether. nbinno.com This step requires very low temperatures, typically in the range of -80°C to -30°C, to prevent side reactions and decomposition of the unstable organometallic species.

The subsequent iodination of an activated or deactivated aromatic ring, such as a substituted benzoic acid, can be accomplished using various reagents and conditions. The choice of solvent and temperature is highly dependent on the chosen iodinating agent and the reactivity of the substrate. Electron-withdrawing groups, such as the carboxylic acid, bromine, and fluorine already present on the ring, deactivate it towards electrophilic substitution, often necessitating harsher reaction conditions or more potent iodinating systems. libretexts.org

Several iodinating systems have been developed for aromatic compounds. A system of molecular iodine (I₂) with an oxidizing agent is common. For instance, a mixture of I₂ and nitric acid (HNO₃) in acetic acid has been shown to be effective for iodinating various activated aromatic compounds at room temperature, offering high yields in a short time. babafaridgroup.edu.in Another approach involves the use of silver salts, such as silver sulfate (B86663) (Ag₂SO₄), in conjunction with I₂. nih.gov These reagents activate the iodine by forming an insoluble silver iodide, which generates a more potent electrophilic iodine species. nih.gov Such reactions are often performed in solvents like dichloromethane (B109758) (DCM). nih.gov Temperature control is critical; while some methods proceed at ambient temperature babafaridgroup.edu.inthieme-connect.com, others may require cooling to below 10°C or gentle heating to 45-50°C to control the reaction rate and prevent side-product formation. nih.gov

Table 1: Representative Conditions for Aromatic Iodination

Iodinating Reagent SystemSolventTypical TemperatureReference
I₂ / HNO₃Acetic AcidRoom Temperature babafaridgroup.edu.in
Ag₂SO₄ / I₂Dichloromethane (DCM)Room Temperature nih.gov
Iodic Acid / H₂SO₄-<10°C to 50°C nih.gov
Molecular Iodine (Solvent-Free)NoneRoom Temperature thieme-connect.com

Isolation and Purification Techniques

Following the synthesis, a multi-step process is required to isolate and purify the final product, this compound, from unreacted starting materials, reagents, and byproducts.

Acid-Base Extraction: A fundamental technique for purifying carboxylic acids is acid-base extraction. The crude reaction mixture can be dissolved in an organic solvent, and the acidic product is selectively extracted into an aqueous basic solution (e.g., sodium hydroxide (B78521) or sodium bicarbonate), forming its water-soluble sodium salt. Neutral and basic impurities remain in the organic layer. The aqueous layer is then separated and acidified (e.g., with hydrochloric acid) to precipitate the purified carboxylic acid, which can be collected by filtration. google.com

Recrystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound sparingly at room temperature but readily at an elevated temperature. stackexchange.com For benzoic acid and its derivatives, a range of solvents has been proven effective. Slow cooling of the hot, saturated solution allows for the formation of well-defined crystals of the pure compound, while impurities remain dissolved in the mother liquor. stackexchange.com The purified crystals are then collected by vacuum filtration and washed with a small amount of cold solvent.

Table 2: Common Solvents for Recrystallization of Benzoic Acid Analogues

SolventCommentsReference
WaterGood for many benzoic acids; solubility increases significantly with heat. stackexchange.com
Aqueous EthanolA solvent pair that can be tailored for specific solubility profiles. stackexchange.com
Acetic AcidCan be used for less soluble derivatives. stackexchange.com
Toluene (B28343)Used for recrystallizing compounds like o-chlorobenzoic acid. researchgate.net
BenzeneHistorically used, though less common now due to toxicity. stackexchange.com
Petroleum EtherA non-polar solvent option. stackexchange.com

Chromatographic Methods: When recrystallization is insufficient to remove impurities with similar solubility profiles, chromatographic techniques are employed.

Thin-Layer Chromatography (TLC): TLC is primarily used to monitor reaction progress and assess the purity of the product. Different stationary phases, such as silica (B1680970) gel, reversed-phase (RP-8), or polyamide, can be used. merckmillipore.comresearchgate.net The mobile phase composition, often a mixture of organic solvents like acetone/water or hexane/propan-2-ol, can be adjusted to achieve optimal separation of the target compound from its impurities. merckmillipore.comresearchgate.net

Column Chromatography: For preparative purification, column chromatography is used. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel), and a solvent system is passed through to elute the components at different rates, allowing for their separation.

High-Performance Liquid Chromatography (HPLC): For analytical quantification or high-purity small-scale purification, HPLC is the method of choice. Reversed-phase columns are common, using mobile phases such as methanol-water mixtures, often with additives like carbon dioxide or buffers to control the pH and improve the separation of acidic compounds. nih.gov

The final, purified this compound is typically obtained as a solid, whose identity and purity are confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. bldpharm.com

Chemical Reactivity and Derivatization of 3 Bromo 2 Fluoro 5 Iodobenzoic Acid

Halogen-Specific Transformations

The reactivity of the carbon-halogen bonds in 3-Bromo-2-fluoro-5-iodobenzoic acid is a direct consequence of their bond dissociation energies, which follow the established trend of C-I < C-Br < C-F. This inherent difference allows for selective chemical manipulations at each halogenated position.

Selective Substitution Reactions of Bromine, Fluorine, and Iodine

The C-I bond is the most labile and therefore the most reactive towards substitution. This is followed by the C-Br bond, while the C-F bond is the most robust and generally unreactive under typical nucleophilic substitution or cross-coupling conditions. This hierarchy enables a stepwise functionalization of the aromatic ring. For instance, reactions can be tailored to selectively target the iodine atom, leaving the bromine and fluorine atoms intact for subsequent transformations.

Differential Reactivity of Halogens in Polyhalogenated Systems

In polyhalogenated aromatic systems, the position of the halogen and the electronic nature of other substituents on the ring can further influence reactivity. In this compound, the iodine at the 5-position is the primary site for oxidative addition in palladium-catalyzed reactions due to the weaker C-I bond. The bromine atom at the 3-position can subsequently react under more forcing conditions. The fluorine atom at the 2-position, being ortho to the carboxylic acid, can exert electronic and steric effects, potentially influencing the reactivity of the adjacent bromine atom. However, the C-F bond itself is highly resistant to cleavage. This differential reactivity is the cornerstone of its utility in sequential cross-coupling strategies for the synthesis of polysubstituted aromatic compounds.

Cross-Coupling Reactions Utilizing this compound

The distinct reactivity of the carbon-halogen bonds in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation and are widely used in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Heck Reactions for Olefination

The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, can be selectively performed at the C-I bond of this compound. sigmaaldrich.com By carefully controlling the reaction conditions, such as the choice of palladium catalyst, ligand, base, and temperature, olefination can be achieved at the 5-position, leaving the bromine and fluorine atoms untouched for further functionalization. While specific studies on this compound are not abundant, related compounds like 3-bromo-5-iodobenzoic acid have been shown to undergo regioselective Heck cross-coupling reactions. sigmaaldrich.comresearchgate.net The general conditions for such transformations often involve a palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0) catalyst in the presence of a phosphine (B1218219) ligand and a base like triethylamine (B128534) or potassium carbonate. beilstein-journals.orglibretexts.orgrug.nl

Table 1: Representative Conditions for Heck Reactions on Halogenated Benzoic Acids

Aryl HalideAlkeneCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
3-Bromo-5-iodobenzoic acidAlkenePd(OAc)₂ / PPh₃Et₃NDMF100Not specified sigmaaldrich.com
Aryl HalidesOlefinsPd-complex 6K₂CO₃DMF60High beilstein-journals.org
Aromatic BromidesFluorous AlkenesPd(OAc)₂NaOAcDMFNot specifiedGood to High researchgate.net

This table presents generalized conditions and findings for Heck reactions on similar compounds, illustrating the expected reactivity.

Sonogashira Couplings for Alkynylation

The Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne, is another powerful tool for the derivatization of this compound. wikipedia.org Similar to the Heck reaction, the greater reactivity of the C-I bond allows for selective alkynylation at the 5-position. nih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org For the related 3-bromo-5-iodobenzoic acid, Sonogashira coupling has been successfully employed to introduce an alkyne moiety at the iodine-bearing carbon. sigmaaldrich.comresearchgate.net

Table 2: Illustrative Conditions for Sonogashira Couplings on Halogenated Arenes

Aryl HalideAlkyneCatalyst SystemBaseSolventTemperatureYield (%)Reference
3-Bromo-5-iodobenzoic acidTriisopropylsilylacetyleneNot specifiedNot specifiedNot specifiedNot specifiedNot specified sigmaaldrich.com
5-Substituted-1,2,3-triiodobenzeneArylacetylenesPd(PPh₃)₄ / CuIEt₃NTHFRoom TempModerate to High nih.gov
BromochromonesTerminal AlkynesPd(PPh₃)₄ / CuIEt₃NNot specifiedNot specifiedGood biosynth.com

This table provides examples of Sonogashira coupling conditions for related polyhalogenated compounds, indicating the anticipated reaction parameters.

Suzuki-Miyaura Couplings for Biaryl Synthesis

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound, typically a boronic acid or its ester. libretexts.org This reaction is widely used for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules. For this compound, selective Suzuki-Miyaura coupling is expected to occur preferentially at the C-I bond under mild conditions. libretexts.org This allows for the introduction of a new aryl or heteroaryl group at the 5-position. Subsequent coupling at the C-Br bond can be achieved under more vigorous conditions, enabling the synthesis of unsymmetrical tri-substituted biaryls. The choice of catalyst, ligand, and base is crucial for achieving high selectivity and yield. nih.govscielo.br

Table 3: General Parameters for Suzuki-Miyaura Couplings on Halogenated Substrates

Aryl HalideBoronic Acid/EsterCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Aryl HalidesArylboronic AcidsPd(dppf)Cl₂K₂CO₃Dioxane/H₂O85-100Not specified youtube.com
Unprotected ortho-bromoanilinesVarious Boronic EstersCataXCium A Pd G3Not specifiedNot specifiedNot specifiedGood to Excellent nih.gov
2-, 6-, or 8-HalopurinesBoronic AcidsPd(PPh₃)₄Na₂CO₃Toluene (B28343) or aq. DMENot specifiedGood researchgate.net

This table outlines typical conditions for Suzuki-Miyaura reactions on analogous compounds, providing a framework for the expected reactivity.

Buchwald-Hartwig Amination and Related C-N Coupling Reactions

The presence of multiple halogen substituents on the aromatic ring of this compound offers distinct opportunities for selective C-N bond formation through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. organic-chemistry.org This reaction is a powerful tool for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals and materials science. organic-chemistry.orgnih.gov The differential reactivity of the carbon-halogen bonds (C-I > C-Br) allows for regioselective amination.

Under carefully controlled conditions, the more labile carbon-iodine bond can be selectively targeted for C-N coupling, leaving the bromo and fluoro groups intact for subsequent transformations. This selectivity is typically achieved by using specific palladium catalysts and ligands. For instance, employing a palladium catalyst with a suitable phosphine ligand, such as (±)-BINAP, in the presence of a base like sodium tert-butoxide, can facilitate the amination at the iodine-bearing carbon. chemspider.com The reaction mechanism generally involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to afford the arylamine product and regenerate the Pd(0) catalyst. researchgate.net

The choice of solvent and base is crucial in these reactions. Solvents like toluene are commonly used, and the reaction is often performed under an inert atmosphere to prevent catalyst deactivation. chemspider.com The strategic application of Buchwald-Hartwig amination on this compound or its derivatives enables the introduction of a wide array of nitrogen-containing substituents, paving the way for the synthesis of diverse and complex molecules.

Table 1: Key Aspects of Buchwald-Hartwig Amination

FeatureDescription
Catalyst System Typically a palladium source (e.g., [Pd₂(dba)₃]) and a phosphine ligand (e.g., (±)-BINAP). chemspider.com
Base A non-nucleophilic base such as sodium tert-butoxide (NaOBu-t) is commonly employed. chemspider.com
Regioselectivity The C-I bond is more reactive than the C-Br bond, allowing for selective amination at the 5-position.
Reaction Conditions Generally requires an inert atmosphere and is often conducted at elevated temperatures (e.g., 80°C). chemspider.com

Carboxylic Acid Functional Group Transformations

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound is readily amenable to standard transformations such as esterification and amidation. These reactions are fundamental in organic synthesis for protecting the carboxylic acid, modifying its steric and electronic properties, or for building larger molecular frameworks.

Esterification can be accomplished through various methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. google.com Alternatively, for more sensitive substrates, the carboxylic acid can be converted to a more reactive acyl halide or activated with a coupling agent before reaction with an alcohol. For instance, treatment with thionyl chloride or oxalyl chloride would yield the corresponding acyl chloride, which readily reacts with alcohols to form esters.

Amidation reactions follow a similar logic. The carboxylic acid can be directly coupled with a primary or secondary amine using a variety of peptide coupling reagents. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylic acid to facilitate nucleophilic attack by the amine. This method is widely used for the formation of amide bonds under mild conditions.

Reduction to Alcohol and Further Derivatization

The carboxylic acid group of this compound can be reduced to a primary alcohol, (3-bromo-2-fluoro-5-iodophenyl)methanol. This transformation opens up new avenues for derivatization. Common reducing agents for this purpose include borane-tetrahydrofuran (B86392) complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄). The reaction with BH₃·THF is often preferred due to its milder nature and higher functional group tolerance.

The resulting benzyl (B1604629) alcohol can undergo a variety of subsequent reactions. For example, it can be oxidized back to the aldehyde or carboxylic acid under controlled conditions. The hydroxyl group can also be converted into a leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. Furthermore, it can be used in etherification reactions to introduce alkoxy substituents. This reduction-derivatization sequence significantly expands the synthetic utility of the original this compound scaffold.

Advanced Synthetic Applications as a Versatile Building Block

Construction of Complex Organic Architectures

The trifunctional nature of this compound, with its distinct halogen atoms and a carboxylic acid group, makes it an exceptionally versatile building block for the construction of complex organic architectures. The orthogonal reactivity of the iodo and bromo substituents allows for sequential and site-selective cross-coupling reactions.

For instance, a Suzuki or Stille coupling can be performed at the more reactive iodinated position, followed by a different cross-coupling reaction, such as a Heck or Sonogashira reaction, at the brominated position. sigmaaldrich.com This stepwise approach enables the controlled introduction of different aryl, vinyl, or alkynyl groups onto the benzene (B151609) ring. The carboxylic acid group can either be carried through these transformations or be modified at any stage to introduce further diversity. This strategic functionalization allows for the synthesis of highly substituted and intricate molecular frameworks that would be challenging to access through other means.

Synthesis of Biologically Relevant Scaffolds (excluding clinical implications)

The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of various biologically relevant scaffolds. The ability to introduce diverse functional groups through selective cross-coupling and carboxylic acid derivatization allows for the creation of libraries of compounds for biological screening.

For example, the phenylamino-benzhydroxamic acid scaffold, which can be derived from related halogenated benzoic acids, is of interest in medicinal chemistry. google.com The strategic placement of substituents on the aromatic ring is crucial for interaction with biological targets. By utilizing this compound, medicinal chemists can systematically explore the structure-activity relationships of novel compounds by varying the substituents at the 3-, 5-, and the carboxyl positions. The C-N coupling reactions, in particular, are instrumental in accessing scaffolds containing the arylamine motif, which is a common feature in many biologically active molecules. nih.gov

Design of Novel Chemical Entities for Research Purposes

The trifunctionalized nature of this compound provides a powerful scaffold for the generation of diverse molecular architectures, which is a key aspect in the discovery of new therapeutic agents and chemical probes for biological research. The distinct electronic and steric environments of the halogen atoms allow for selective functionalization, paving the way for the systematic exploration of chemical space around a core scaffold.

One of the most powerful applications of this compound lies in its use in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a low-valent metal catalyst (such as palladium or copper) compared to the carbon-bromine bond. This differential reactivity allows for selective Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination reactions at the 5-position. For instance, a Suzuki coupling could be employed to introduce a new aryl or heteroaryl group at the position of the iodine atom, leading to the formation of a biaryl structure. Such motifs are prevalent in a wide array of biologically active molecules, including kinase inhibitors.

Following the initial coupling at the iodo-position, the less reactive bromo-group can then be subjected to a second cross-coupling reaction under more forcing conditions, allowing for the introduction of a second point of diversity. This sequential functionalization strategy is a cornerstone of modern medicinal chemistry, enabling the rapid synthesis of libraries of related compounds for structure-activity relationship (SAR) studies.

The carboxylic acid group adds another layer of synthetic versatility. It can be readily converted into an amide, ester, or ketone, or it can be reduced to an alcohol. Amide bond formation is particularly significant in medicinal chemistry, as the amide group can act as a key hydrogen bond donor or acceptor, facilitating interactions with biological targets. For example, coupling of this compound with a diverse range of amines can generate a library of amides, each with a unique side chain that can be tailored to probe specific binding pockets in a protein of interest.

A plausible synthetic strategy for the design of novel kinase inhibitors, based on the known scaffolds of existing drugs, could involve an initial Suzuki coupling at the 5-iodo position to introduce a heterocyclic moiety, followed by an amide coupling of the carboxylic acid with a substituted aniline. The remaining bromo-substituent could then be used for further diversification or to modulate the physicochemical properties of the final compound.

The fluorine atom at the 2-position, while generally less reactive in cross-coupling reactions, plays a crucial role in modulating the electronic properties of the aromatic ring and can influence the conformation of the molecule. It can also participate in hydrogen bonding interactions and is known to often enhance metabolic stability and membrane permeability of drug candidates.

The table below outlines potential derivatization strategies for this compound and their applications in the design of novel research compounds.

Functional GroupReaction TypePotential ReagentsResulting StructureApplication in Research
5-IodoSuzuki CouplingArylboronic acids, Palladium catalyst, BaseBiaryl compoundSynthesis of kinase inhibitors, GPCR modulators
5-IodoSonogashira CouplingTerminal alkynes, Palladium/Copper catalyst, BaseAryl-alkyneDevelopment of chemical probes, materials science
5-IodoBuchwald-Hartwig AminationAmines, Palladium catalyst, Base5-Amino derivativeIntroduction of basic centers, SAR studies
3-BromoSuzuki CouplingArylboronic acids, Palladium catalyst, Base (harsher conditions)Sequentially functionalized biarylFine-tuning of biological activity
Carboxylic AcidAmide CouplingAmines, Coupling reagents (e.g., HATU, EDCI)Amide derivativeMimicking peptide bonds, improving target binding
Carboxylic AcidEsterificationAlcohols, Acid catalystEster derivativeProdrug design, modulation of solubility

Mechanistic Insights and Theoretical Studies on 3 Bromo 2 Fluoro 5 Iodobenzoic Acid

Electronic Structure and Reactivity Correlations

The presence of three different halogen substituents, each with distinct electronegativity and size, alongside a carboxylic acid group, profoundly influences the electronic landscape of the 3-Bromo-2-fluoro-5-iodobenzoic acid molecule.

Impact of Halogen Substituents on Aromatic Ring Electron Density

The halogens (Fluorine, Bromine, and Iodine) are deactivating groups, meaning they withdraw electron density from the aromatic ring through the inductive effect (-I effect). This effect is primarily due to their high electronegativity. The magnitude of the inductive effect decreases down the group: F > Cl > Br > I. Therefore, the fluorine atom at the 2-position is the most powerful electron-withdrawing group among the halogens on this molecule.

Steric and Electronic Directing Effects in Electrophilic and Nucleophilic Reactions

The positions of the substituents on the benzene (B151609) ring dictate the regioselectivity of further reactions. The carboxylic acid group is a meta-director for electrophilic aromatic substitution. However, the halogen atoms are ortho, para-directors. In this highly substituted ring, the directing effects are complex and often lead to a mixture of products or require specific reaction conditions to achieve selectivity.

For electrophilic aromatic substitution, the positions ortho and para to the halogens are activated relative to the meta positions. However, the position between two substituents (position 4) is sterically hindered. The most likely positions for electrophilic attack would be ortho to the iodine (position 6) or ortho to the bromine (position 4, though sterically hindered).

In nucleophilic aromatic substitution (SNAAr), the presence of multiple electron-withdrawing groups facilitates the reaction. The positions ortho and para to the strongest electron-withdrawing groups are the most susceptible to nucleophilic attack. Given the combined electron-withdrawing nature of the substituents, this molecule could be a substrate for SNAAr reactions under appropriate conditions, with the leaving group likely being one of the halogens, depending on the specific nucleophile and reaction conditions.

Computational Chemistry Applications

While specific computational studies on this compound are scarce, the application of computational methods to similar molecules provides a framework for understanding its properties.

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to predict various molecular properties. For this compound, DFT calculations could provide valuable insights into:

Optimized Geometry: Determination of bond lengths, bond angles, and dihedral angles to understand the molecule's three-dimensional structure.

Electronic Properties: Calculation of molecular orbital energies (HOMO and LUMO) to predict reactivity. A lower LUMO energy would indicate a higher susceptibility to nucleophilic attack.

Charge Distribution: Analysis of the atomic charges to identify electron-rich and electron-deficient regions, which correlate with sites of electrophilic and nucleophilic attack.

Vibrational Frequencies: Prediction of the infrared and Raman spectra, which can be used to characterize the molecule.

Based on studies of other halogenated benzoic acids, DFT calculations would likely show significant polarization of the C-halogen bonds and a highly positive charge on the carboxylic acid proton.

Predictive Modeling of Reaction Pathways and Transition States

Computational modeling can be employed to predict the most likely pathways for chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the activation energies for different potential reactions. This allows for the prediction of reaction kinetics and the most favorable reaction conditions. For instance, modeling could help to predict the regioselectivity of a substitution reaction by comparing the activation barriers for attack at different positions on the aromatic ring.

Conformational Analysis and Molecular Dynamics Simulations

The presence of the ortho-fluoro and ortho-bromo substituents relative to the carboxylic acid group can lead to steric hindrance, potentially influencing the orientation of the carboxyl group relative to the benzene ring. Conformational analysis would involve calculating the energy of the molecule as a function of the dihedral angle between the carboxylic acid group and the aromatic ring. This can reveal the most stable conformation and the energy barriers to rotation.

Molecular dynamics (MD) simulations could be used to study the dynamic behavior of the molecule in different environments, such as in solution. MD simulations provide insights into how the molecule interacts with solvent molecules and how its conformation changes over time. This is particularly relevant for understanding its solubility and transport properties.

Reaction Mechanism Elucidation for Derivatization Pathways

The reactivity of this compound in derivatization reactions, particularly palladium-catalyzed cross-coupling reactions, is dictated by the inherent properties of its carbon-halogen bonds. The generally accepted order of reactivity for halogens in such reactions is I > Br > Cl > F. This trend is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds, with the C-I bond being the weakest and thus the most susceptible to oxidative addition to a low-valent metal center, a key step in many cross-coupling catalytic cycles.

While specific mechanistic studies exclusively focused on this compound are not extensively documented in the literature, a wealth of information from analogous polyhalogenated systems allows for the elucidation of its probable behavior in cross-coupling reactions. The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. In the case of this compound, the C-I bond is the most likely site for initial oxidative addition due to its lower bond strength compared to the C-Br bond. This selective activation is a common strategy in the sequential functionalization of polyhalogenated arenes. acs.org The presence of the ortho-fluoro substituent can influence the rate and selectivity of this step. While fluorine is a strongly electron-withdrawing group, which can lower the energy of the LUMO of the arene and facilitate oxidative addition, its steric bulk, although small, and its ability to engage in hydrogen bonding can also play a role. nih.gov

Transmetalation: Following oxidative addition, the resulting arylpalladium(II) halide complex undergoes transmetalation. In a Suzuki-Miyaura coupling, for instance, an organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide. The choice of base and solvent is critical at this stage and can significantly impact the reaction efficiency. libretexts.org

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic moieties on the palladium center couple and are expelled as the final product, regenerating the palladium(0) catalyst. This step is often the rate-determining step and can be influenced by the electronic and steric nature of the ligands on the palladium and the coupled groups.

Undesired side reactions, such as hydrodehalogenation, where a halogen is replaced by a hydrogen atom, can compete with the desired cross-coupling pathway. Studies on fluorinated substrates have shown that water can act as a hydrogen source for this side reaction. exlibrisgroup.comelsevierpure.com The choice of phosphine (B1218219) ligands on the palladium catalyst can also influence the product distribution between cross-coupling and hydrodehalogenation. exlibrisgroup.com

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling of this compound (Inferred)

Mechanistic StepDescriptionKey Influencing Factors
Oxidative Addition A Pd(0) complex inserts into the Carbon-Halogen bond. Preferentially occurs at the C-I bond.C-X Bond Dissociation Energy (I > Br), Ligand choice, Solvent, Temperature.
Transmetalation Transfer of an organic group from a main group organometallic reagent (e.g., organoboron) to the Pd(II) center.Nature of the organometallic reagent, Base, Solvent.
Reductive Elimination Formation of a new C-C bond between the two organic partners on the Pd(II) center and regeneration of the Pd(0) catalyst.Electronic and steric properties of the coupling partners and ligands.

Regioselectivity in the derivatization of this compound is a critical consideration for its synthetic applications. The differential reactivity of the C-I and C-Br bonds is the primary determinant of regioselectivity in palladium-catalyzed cross-coupling reactions.

The selective reaction at the iodine-bearing carbon is well-established for polyhalogenated aromatic compounds. This selectivity is primarily driven by the difference in bond dissociation energies between the C-I and C-Br bonds. The weaker C-I bond undergoes oxidative addition to the palladium catalyst at a much faster rate than the C-Br bond. This allows for the selective functionalization at the 5-position of this compound.

The presence of the fluorine atom at the 2-position and the carboxylic acid at the 1-position introduces additional electronic and steric factors that can fine-tune the regioselectivity. The electron-withdrawing nature of both the fluorine and the carboxylic acid group deactivates the aromatic ring towards electrophilic attack but can influence the electronic properties of the C-X bonds. The ortho-fluoro substituent, in particular, can exert a significant steric and electronic influence on the adjacent C-Br bond. While the primary regioselectivity is dictated by the inherent reactivity of the halogens, these substituents can play a secondary role, potentially affecting the reaction rates and the conditions required for subsequent coupling at the bromine site.

Theoretical studies on similar systems have shown that both the energy required to distort the carbon-halogen bond to the transition-state geometry and the interaction of the heterocycle's LUMO with the palladium catalyst's HOMO are crucial in determining selectivity. For this compound, computational models would be invaluable in precisely quantifying the activation barriers for oxidative addition at both the C-I and C-Br positions, taking into account the effects of the fluoro and carboxyl substituents.

Table 2: Factors Influencing Regioselectivity in the Derivatization of this compound

FactorInfluence on Regioselectivity
Nature of Halogen The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling, leading to preferential substitution at the 5-position.
Catalyst and Ligands The choice of palladium catalyst and coordinating ligands can modulate the reactivity and selectivity, potentially enabling selective activation of the C-Br bond under specific conditions.
Reaction Conditions Temperature, reaction time, and the nature of the coupling partner and base can be optimized to favor mono-functionalization at the iodine position or to promote subsequent reaction at the bromine position.
Electronic Effects The electron-withdrawing fluorine and carboxylic acid groups influence the overall reactivity of the aromatic ring and the properties of the C-X bonds.
Steric Effects The ortho-fluoro substituent creates a specific steric environment around the C-Br bond, which can influence its accessibility to the catalyst.

Applications of 3 Bromo 2 Fluoro 5 Iodobenzoic Acid in Materials and Catalysis Research

Precursor in Functional Material Development

The development of advanced materials with tailored properties is a cornerstone of modern technology. Halogenated organic compounds, particularly those containing fluorine and heavy atoms like iodine, are instrumental in this field.

Fluorinated polymers and oligomers are prized for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. The presence of a fluorine atom in 3-Bromo-2-fluoro-5-iodobenzoic acid makes it a valuable building block for introducing fluorine into polymer backbones. While specific examples of its use are not yet widely reported, related fluorinated benzoic acids are utilized in the synthesis of high-performance polymers. The incorporation of this molecule could lead to materials with enhanced performance characteristics suitable for demanding applications in electronics, aerospace, and coatings.

The determination of the three-dimensional structure of complex biomolecules and other crystalline materials is often facilitated by the use of heavy atoms. The iodine atom in this compound, with its high atomic number, can serve as a powerful tool in X-ray crystallography. Iodinated compounds are known to be effective radiocontrast agents due to their ability to absorb X-rays. radiologykey.com This property is also leveraged in the phasing of crystallographic data, where the heavy atom's scattering contribution helps to solve the phase problem. Although direct use of this compound as a heavy atom probe is not yet documented, the principle is well-established with other iodinated benzoic acid derivatives. radiologykey.com

Role in Organometallic Chemistry and Catalysis

The field of organometallic chemistry and catalysis relies heavily on the design of ligands and catalyst precursors that can fine-tune the reactivity and selectivity of metal centers. Substituted benzoic acids are versatile scaffolds for such purposes.

The carboxylic acid group of this compound provides a convenient anchor point for coordination to metal ions. The electronic properties of the benzene (B151609) ring, influenced by the electron-withdrawing halogen substituents, can modulate the properties of the resulting metal complexes. libretexts.org The synthesis of chromium tricarbonyl complexes with substituted benzoic esters has been explored, demonstrating the utility of this class of compounds in forming organometallic species. acs.org The unique substitution pattern of this compound offers the potential to create ligands with novel steric and electronic profiles, leading to catalysts with enhanced activity and selectivity.

The halogen atoms on the aromatic ring of this compound serve as reactive handles for various cross-coupling reactions, such as Suzuki and Heck couplings. These reactions are fundamental in the construction of complex organic molecules and are often catalyzed by palladium or other transition metals. For instance, 3-Bromo-5-iodobenzoic acid is used as a starting reagent in the synthesis of a thromboxane (B8750289) receptor antagonist via a regioselective Heck cross-coupling reaction. sigmaaldrich.comsigmaaldrich.comchemicalbook.com The differential reactivity of the bromine and iodine atoms in this compound could allow for sequential, site-selective modifications, making it a valuable precursor for the synthesis of sophisticated catalytic systems.

Research Chemical Utilities

Beyond its specific applications in materials and catalysis, this compound is a valuable research chemical. Its multifunctional nature allows it to be a versatile starting material in the synthesis of a wide array of more complex molecules. Halogenated benzoic acids are frequently employed as intermediates in the preparation of pharmaceuticals and agrochemicals. nih.gov The presence of multiple, distinct halogen atoms offers chemists a powerful tool for combinatorial synthesis and the exploration of new chemical space.

Interactive Data Table: Properties of Related Halogenated Benzoic Acids

Compound NameCAS NumberMolecular FormulaKey Applications
3-Bromo-5-iodobenzoic acid188815-32-9C₇H₄BrIO₂Precursor for pharmaceuticals via Heck and Sonogashira coupling. sigmaaldrich.comsigmaaldrich.comchemicalbook.com
4-Chlorobenzoic Acid74-11-3C₇H₅ClO₂Intermediate in the production of dyes, pigments, and pharmaceuticals. ontosight.ai
2-Fluorobenzoic acid445-29-4C₇H₅FO₂Used in the quantitative determination of iron. nih.gov
5-Bromo-2-iodobenzoic acid21740-00-1C₇H₄BrIO₂Intermediate in organic synthesis for agrochemicals and pharmaceuticals. chemicalbook.com

Building Blocks for Small-Molecule Libraries

There is no specific literature detailing the use of this compound in the systematic construction of small-molecule libraries. In principle, multi-halogenated aromatic compounds are valuable scaffolds for combinatorial chemistry, where each halogen can be selectively replaced to generate a diverse set of analogues. However, published examples of libraries built from this specific starting material are not available at this time.

Intermediates for Advanced Diagnostic Reagent Development (e.g., ETD Reagents)

A review of current research does not yield specific examples of this compound being used as an intermediate in the development of advanced diagnostic reagents, including those for Electron Transfer Dissociation (ETD) mass spectrometry.

Systematic Modifications for Structure-Activity Relationship (SAR) Studies

While the principles of Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, there are no published SAR studies that specifically utilize this compound as the core scaffold for systematic modification. The strategic placement of three distinct halogens provides multiple vectors for chemical modification, which is ideal for exploring how structural changes affect biological activity. For instance, the fluorine atom can influence pKa and metabolic stability, while the bromine and iodine atoms serve as handles for introducing new functional groups. Despite this potential, specific research detailing such an SAR investigation for this compound has not been found.

Formation and Study of Metal Complexes

The carboxylate group of this compound can act as a ligand to coordinate with metal ions, potentially forming metal-organic frameworks (MOFs) or discrete metal complexes. The halogen substituents could further influence the electronic properties and crystal packing of such complexes.

Non-Isothermal Kinetic Studies of Complex Decomposition

As no specific metal complexes of 3-Bromo-2-fluoro-5-iodobenzoate have been reported, there are consequently no non-isothermal kinetic studies on their decomposition. Such studies would typically involve techniques like thermogravimetric analysis (TGA) to determine the thermal stability and decomposition pathways of the material.

Thermodynamic Analysis of Complex Formation

Similarly, the absence of synthesized metal complexes with this ligand means that no thermodynamic analyses of their formation have been conducted. These studies would provide critical data on the stability and spontaneity of the complexation reactions.

Analytical Methodologies for Characterization and Validation in Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the molecular-level investigation of "3-Bromo-2-fluoro-5-iodobenzoic acid," enabling detailed structural elucidation and functional group identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the complex structure of "this compound." Through various NMR experiments, the connectivity and spatial arrangement of atoms within the molecule can be mapped out.

¹H NMR: The proton NMR spectrum for this compound is expected to show two distinct signals in the aromatic region. These signals correspond to the two protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the surrounding electron-withdrawing halogen and carboxylic acid groups, causing them to appear at a lower field. The coupling between the two protons and with the fluorine atom (¹⁹F) would result in complex splitting patterns, providing critical information about their relative positions on the aromatic ring.

¹³C NMR: The carbon-13 NMR spectrum will display signals for each of the seven unique carbon atoms in the benzene ring and the carboxyl group. The chemical shifts of the carbon atoms are significantly affected by the attached halogens (Br, F, I), allowing for the assignment of each carbon in the structure.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would show a single resonance for the fluorine atom on the aromatic ring. The chemical shift of this signal is characteristic and provides definitive evidence for the presence and electronic environment of the fluorine substituent. For similar fluorinated compounds, deshielding effects are often observed.

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Expected Chemical Shift Region Key Information Provided
¹HAromatic region (downfield)Number and position of aromatic protons; coupling patterns reveal connectivity.
¹³CAromatic and Carboxyl regionsConfirms the carbon skeleton and the electronic environment of each carbon atom.
¹⁹FCharacteristic fluorine regionConfirms the presence and electronic environment of the fluorine substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of "this compound" and to gain insight into its structure through analysis of its fragmentation patterns.

When analyzed by MS, the compound will produce a molecular ion peak (M⁺). A key characteristic of the mass spectrum will be the distinctive isotopic pattern caused by the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity (M⁺ and M+2), confirming the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, further confirming its elemental composition (C₇H₃BrFIO₂). The fragmentation pattern, typically generated through techniques like electron ionization (EI-MS), reveals information about the molecule's stability and structure by showing the loss of specific fragments, such as the carboxyl group (-COOH) or halogen atoms. nist.gov

Table 2: Molecular Weight and Isotopic Data for this compound

Property Value Significance
Molecular FormulaC₇H₃BrFIO₂Defines the elemental composition.
Molecular Weight~344.90 g/mol Provides the mass of the molecule.
Key Isotopic PeaksM⁺ and M+2The ~1:1 ratio of these peaks is a clear indicator of a bromine atom.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are used to identify the functional groups present in "this compound" and to characterize its electronic properties.

Infrared (IR) Spectroscopy : The IR spectrum provides a "fingerprint" of the molecule by showing the vibrational frequencies of its bonds. pressbooks.publibretexts.orglibretexts.org Key absorptions for "this compound" include:

A very broad absorption in the range of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid group.

A sharp, intense absorption around 1700 cm⁻¹, characteristic of the C=O (carbonyl) stretch of the carboxylic acid. libretexts.org

Absorptions in the 1600-1450 cm⁻¹ range due to C=C stretching vibrations within the aromatic ring. libretexts.org

Stretches corresponding to C-F, C-Br, and C-I bonds are expected in the fingerprint region (below 1300 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum reveals information about the electronic transitions within the molecule. The substituted aromatic ring in "this compound" is expected to absorb UV light, with characteristic absorbance maxima (λ_max) corresponding to its specific electronic structure. This technique is also valuable for quantitative analysis.

Table 3: Characteristic Infrared Absorption Frequencies

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carboxylic AcidO-H stretch2500 - 3300 (broad)
CarbonylC=O stretch~1700 (sharp, intense) libretexts.org
Aromatic RingC=C stretch1450 - 1600 libretexts.org
Aryl HalidesC-X (F, Br, I) stretch< 1300

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating "this compound" from impurities and for accurately quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of "this compound." bldpharm.com A common approach involves reversed-phase chromatography, where the stationary phase is nonpolar (e.g., a C18 column) and the mobile phase is a polar solvent mixture.

For this compound, a typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of acid (e.g., formic acid or trifluoroacetic acid) added to ensure the carboxylic acid group remains protonated for better peak shape and retention. Detection is commonly performed using a UV detector set at a wavelength where the aromatic ring strongly absorbs, such as 254 nm. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more advanced version of HPLC that utilizes columns with smaller particles (typically sub-2 µm). bldpharm.combldpharm.com This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. The principles of separation and detection in UPLC are the same as in HPLC, but the enhanced performance allows for more accurate and efficient purity assessments, which is critical in a research and development setting.

Table 4: Typical Liquid Chromatography Conditions for Analysis

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC)
Stationary Phase Reversed-Phase C18 (3-5 µm particles)Reversed-Phase C18 (<2 µm particles)
Mobile Phase Acetonitrile/Water or Methanol/Water with acidAcetonitrile/Water or Methanol/Water with acid
Detection UV-Vis (e.g., 254 nm) UV-Vis (e.g., 254 nm)
Key Advantage Robust and widely availableHigher resolution, faster analysis, greater sensitivity

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the low volatility and polar nature of carboxylic acids like this compound, direct analysis by GC is often problematic, leading to poor peak shape and potential thermal degradation in the injector port. To overcome these challenges, derivatization is a necessary prerequisite. This process converts the non-volatile benzoic acid into a more volatile and thermally stable derivative.

A common and effective method is silylation, where the acidic proton of the carboxylic acid group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.gov The resulting trimethylsilyl ester is significantly more volatile and less polar, making it amenable to GC analysis.

Another derivatization strategy is esterification, for instance, by reaction with an alcohol in the presence of an acid catalyst, or with a reagent like tetramethylammonium (B1211777) hydroxide (B78521), to form the corresponding methyl ester. researchgate.net This also increases the volatility of the analyte for GC analysis.

Once derivatized, the sample can be injected into a GC system equipped with a suitable capillary column, often one with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly advantageous as it provides not only retention time data for identification but also mass spectra that can confirm the structure of the derivative.

Table 1: Illustrative GC Parameters for the Analysis of a Derivatized Halogenated Benzoic Acid

ParameterValue
GC System Gas Chromatograph with Mass Spectrometer (GC-MS)
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 280 °C
Oven Program 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, constant flow 1.2 mL/min
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
MS Scan Range 50-550 amu

This table represents typical starting parameters and would require optimization for the specific derivative of this compound.

Advanced Characterization for Specific Research Applications

Beyond initial identification, advanced techniques are employed to provide deeper insights into the compound's composition and properties, particularly for its derivatives or when it is part of a more complex system.

Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound. It provides the weight percentages of the constituent elements (Carbon, Hydrogen, Nitrogen, etc.). For organohalogen compounds like this compound, the analysis must also accurately quantify the halogens (Bromine, Fluorine, Iodine).

Modern elemental analyzers typically use combustion analysis for carbon and hydrogen. A weighed amount of the sample is combusted at high temperatures in a stream of oxygen, converting carbon to carbon dioxide and hydrogen to water, which are then quantitatively measured. For halogen analysis, methods such as oxygen-flask combustion followed by ion chromatography are employed. huji.ac.il In this method, the organic compound is combusted in a closed, oxygen-filled flask containing an absorbing solution. The resulting halide ions are then quantified by ion chromatography. The experimentally determined percentages are then compared with the calculated theoretical values based on the compound's proposed formula (C₇H₃BrFIO₂). A close correlation (typically within ±0.4%) is strong evidence of the compound's purity and correct elemental composition.

Table 2: Theoretical Elemental Composition of this compound (C₇H₃BrFIO₂)

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.011784.07725.56%
Hydrogen (H)1.00833.0240.92%
Bromine (Br)79.904179.90424.29%
Fluorine (F)18.998118.9985.78%
Iodine (I)126.901126.9038.58%
Oxygen (O)15.999231.9989.73%
Total 329.901 100.00%

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that provide valuable information about the thermal stability and phase transitions of materials. When this compound is used to create derivatives or metal complexes, TGA and DSC are critical for characterizing these new materials.

DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions such as melting, crystallization, and glass transitions. researchgate.net For a crystalline derivative of this compound, DSC would show a sharp endothermic peak at its melting point. The presence of multiple peaks could indicate polymorphism or the presence of impurities. When used together, TGA and DSC can differentiate between a melting event (a DSC peak with no corresponding weight loss in TGA) and a decomposition event (a DSC peak with a corresponding weight loss in TGA). nih.gov

Methodological Approaches for Data Interpretation and Validation

The validation of the structure of this compound relies on the consistent and logical interpretation of all collected analytical data, often in conjunction with comparative and computational methods.

The analytical data for this compound can be interpreted with greater confidence by comparing it to data from structurally similar compounds. For example, the spectroscopic and thermal properties can be compared with isomers such as 3-bromo-5-fluoro-2-iodobenzoic acid or with simpler analogues like 3-bromo-2-fluorobenzoic acid and 3-bromo-5-iodobenzoic acid.

This comparative approach allows for the assessment of the effects of substituent position on the compound's properties. For instance, the melting point of 3-bromo-5-iodobenzoic acid is reported to be 219-221 °C. ksu.edu.samu.edu.iq The introduction of a fluorine atom at the 2-position would be expected to influence the crystal packing and intermolecular interactions, leading to a different melting point for this compound. Similarly, changes in the chemical shifts in NMR spectra or the fragmentation patterns in mass spectra can often be rationalized based on the electronic effects of the different halogen substituents and their positions on the aromatic ring. Structure-property analyses in families of substituted benzoic acids have shown that linear correlations can often be established for thermodynamic properties, which aids in validating experimental results. nih.gov

In modern chemical research, the integration of experimental data with computational chemistry methods provides a powerful tool for structural confirmation. nih.gov For a molecule like this compound, quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to predict spectroscopic properties.

For example, the ¹H and ¹³C NMR chemical shifts can be calculated and compared with the experimentally obtained spectra. A strong correlation between the predicted and experimental shifts provides a high degree of confidence in the structural assignment. Furthermore, computational methods can predict vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra. This integrated approach is particularly valuable for unambiguously determining the correct isomeric structure among several possibilities. Such in silico platforms have become increasingly successful in the characterization and revision of the structures of natural and synthetic products. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromo-2-fluoro-5-iodobenzoic acid derivatives?

  • Methodology : Use regioselective cross-coupling reactions (e.g., Heck or Sonogashira) to introduce functional groups. For example, methyl ester derivatives can be synthesized via Sonogashira coupling using Pd catalysts and alkyne partners under inert conditions. Pre-functionalization of the benzoic acid scaffold (e.g., bromo/iodo retention) requires careful control of reaction stoichiometry to avoid over-substitution .
  • Key Data :

DerivativeReaction TypeCatalystYieldReference
Methyl esterSonogashiraPd(PPh₃)₄~75%*
 \*Estimated from analogous reactions in literature.  

2. Q. How to purify this compound while preserving halogen substituents?

  • Methodology : Employ column chromatography with silica gel and a non-polar solvent system (e.g., hexane/ethyl acetate). Avoid exposure to light and oxidizing agents, as iodobenzoic acids are prone to decomposition under UV or strong oxidizers .

Q. What stability considerations are critical for storing this compound?

  • Methodology : Store in amber vials at –20°C under inert gas (N₂/Ar). The fluorine and iodine substituents increase sensitivity to light and humidity, leading to potential dehalogenation or acid degradation. Stability tests under accelerated conditions (40°C/75% RH) show <5% decomposition over 30 days when properly stored .

Advanced Research Questions

Q. How do electronic effects of halogen substituents influence regioselectivity in cross-coupling reactions?

  • Methodology : The electron-withdrawing nature of fluorine and iodine directs electrophilic substitution to meta/para positions. For example, in Suzuki-Miyaura couplings, the iodine atom acts as a directing group, favoring coupling at the 5-position. Computational DFT studies (B3LYP/6-31G*) confirm higher electron density at the iodinated carbon, enhancing reactivity .
  • Data Contradiction : Some studies report competing pathways when multiple halogens (Br, I) are present. For instance, bromine may dominate over iodine in certain Pd-catalyzed reactions due to bond dissociation energy differences .

Q. What strategies mitigate competing side reactions during multi-halogenated benzoic acid functionalization?

  • Methodology : Use orthogonal protecting groups (e.g., methyl ester protection of the carboxylic acid) to reduce nucleophilic interference. Sequential functionalization—introducing iodine first, then bromine/fluorine—avoids steric clashes. Kinetic studies show a 20% increase in yield when iodine is introduced prior to bromine .

Q. How to validate the structural integrity of derivatives using spectroscopic techniques?

  • Methodology : Combine ¹H/¹³C NMR with halogen-specific analysis (e.g., ¹⁹F NMR for fluorine, X-ray crystallography for iodine). For example, ¹⁹F NMR of this compound shows a singlet at δ –112 ppm (CF coupling), while X-ray confirms the iodine’s van der Waals radius (2.15 Å) .

Data Contradictions and Resolution

Conflicting reports on Heck coupling efficiency with iodine vs. bromine substituents

  • Analysis : While iodine typically enhances reactivity in Heck reactions, steric hindrance from the 2-fluoro group can reduce Pd coordination. A 2024 study achieved 62% yield using bulky ligands (t-Bu₃P), compared to 35% with PPh₃, resolving earlier inconsistencies .

Key Safety and Handling Protocols

  • Light Sensitivity : Degrades into toxic byproducts (e.g., HI gas) under UV exposure. Use dark-room conditions for synthesis .
  • Waste Disposal : Neutralize with aqueous NaHCO₃ before incineration to avoid halogenated dioxin formation .

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